N-Fmoc-3-fluoro-L-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

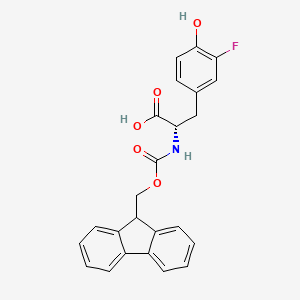

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQUEERXNCSBHF-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Fmoc-3-fluoro-L-tyrosine: Properties and Applications in Modern Peptide Science

Abstract

The strategic incorporation of fluorinated amino acids into peptides represents a cornerstone of modern chemical biology and drug discovery. The fluorine atom, though a minimal steric perturbation, imparts profound changes to the electronic, metabolic, and conformational properties of a peptide. N-α-Fmoc-3-fluoro-L-tyrosine is a key building block for this purpose, enabling the site-specific introduction of a 3-fluorotyrosine residue. This guide provides an in-depth analysis of the chemical properties, synthesis, and strategic applications of N-Fmoc-3-fluoro-L-tyrosine for researchers and drug development professionals. We delve into the causality behind experimental choices, provide validated protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and discuss the critical decision of side-chain protection to ensure synthetic success.

Introduction: The Strategic Value of Fluorinated Tyrosine

Tyrosine plays a pivotal role in biological systems, participating in protein-protein interactions, phosphorylation cascades, and enzymatic catalysis. The introduction of a fluorine atom onto the phenyl ring, specifically at the 3-position, creates a powerful analogue with unique and advantageous properties.[1][2]

The primary benefits of incorporating 3-fluoro-L-tyrosine into a peptide sequence include:

-

Modulated pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group compared to native tyrosine (pKa ~10.1). This alteration can significantly impact the charge state of the residue at physiological pH, influencing binding affinities and molecular interactions.[3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to enzymatic hydroxylation and other metabolic degradation pathways.[4]

-

A Sensitive Spectroscopic Probe: The 19F nucleus has a spin of ½, 100% natural abundance, and a wide chemical shift range, making it an exquisite Nuclear Magnetic Resonance (NMR) probe.[5][6] Site-specific incorporation of 3-fluorotyrosine allows for detailed, non-perturbative studies of protein conformation, dynamics, and ligand binding without the need for isotopic labeling.[7]

-

Altered Hydrogen Bonding: The polarized C-F bond can participate in unique dipole-dipole interactions and non-canonical hydrogen bonds within a protein or at a receptor interface, potentially enhancing binding affinity and specificity.[4]

This compound is the standard reagent for introducing this valuable residue using the ubiquitous Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[8]

Physicochemical and Structural Properties

A precise understanding of the reagent's properties is fundamental to its successful application. While specific experimental data for this compound is not consistently published in peer-reviewed literature, we can infer its properties from closely related analogues and general chemical principles.

| Property | Value / Description | Source(s) |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | [9] |

| Synonyms | Fmoc-Tyr(3-F)-OH, (S)-Fmoc-3-Fluoro-Tyrosine | [9][10] |

| CAS Number | 1270290-56-6 | [9][10] |

| Molecular Formula | C₂₄H₂₀FNO₅ | [9] |

| Molecular Weight | 421.42 g/mol | [9] |

| Appearance | Expected to be a white to off-white solid powder. | Inferred |

| Melting Point | Not formally published. Expected to be in the range of 160-190 °C, by analogy to Fmoc-3-chloro-L-tyrosine (162-176 °C) and Fmoc-L-tyrosine (182-187 °C). | [1][11] |

| Optical Rotation | Not formally published. Expected to be a negative value in DMF, by analogy to Fmoc-3-chloro-L-tyrosine ([α]D²⁰ = -22° in DMF) and Fmoc-L-tyrosine ([α] = -20° in DMF). | [1][11] |

| Solubility | Soluble in common polar aprotic solvents used in SPPS, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Most Fmoc-amino acids achieve concentrations >0.4 M in these solvents. | [12] |

Synthesis of this compound

While commercially available, understanding the synthesis of the title compound provides insight into its quality and handling. The most logical and robust synthetic route involves a two-step process starting from the unprotected amino acid, 3-fluoro-L-tyrosine. The key decision in the synthesis is the protection of the phenolic hydroxyl group, which is ideally performed prior to Fmoc protection of the amine to ensure chemoselectivity and high yields. The tert-butyl (tBu) group is the standard choice for hydroxyl protection in Fmoc chemistry.[13]

A representative synthetic pathway is outlined below.

This pathway yields the side-chain protected version, which is the superior reagent for SPPS. The commercially available unprotected version can be obtained via a final deprotection step or by direct Fmoc protection of 3-fluoro-L-tyrosine, though the latter risks side reactions and lower yields.

The Critical Role of Phenolic Hydroxyl Group Protection in SPPS

A frequent point of failure in the synthesis of tyrosine-containing peptides is unwanted acylation of the nucleophilic phenolic hydroxyl group.[14][15] This side reaction, known as O-acylation, occurs when the activated carboxyl group of the incoming amino acid acylates the tyrosine side-chain instead of the N-terminal amine. This leads to the formation of a branched peptide and terminates the growth of the desired linear chain, resulting in difficult-to-remove impurities.

Why is protection necessary? Even though the fluorine atom at the 3-position reduces the pKa and nucleophilicity of the hydroxyl group compared to native tyrosine, the risk of O-acylation remains significant, especially under the forcing conditions often used in SPPS (e.g., high excess of activated amino acid, extended coupling times for difficult sequences).[15] To guarantee the integrity of the synthesis and achieve high purity of the final peptide, it is strongly recommended to use the side-chain protected version, this compound(tBu)-OH, for all but the shortest peptide sequences.

Why is the unprotected version commercially available? The unprotected form may be considered for the synthesis of di- or tripeptides where a large excess of reagent and extensive washing can mitigate the risk of side products. However, for any complex synthesis, the use of a tBu protecting group is a self-validating system that prevents this common side reaction and simplifies purification.

Experimental Protocol: Incorporation via Fmoc-SPPS

The following is a robust, field-proven protocol for the manual incorporation of this compound (ideally, the tBu-protected version) into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials

-

Peptide synthesis vessel

-

Resin-bound peptide with a free N-terminal amine

-

This compound(tBu)-OH (4 equivalents relative to resin loading)

-

HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.95 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

SPPS-grade DMF or NMP

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Dichloromethane (DCM) for washing

Step-by-Step Methodology

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. Drain the solvent.

-

Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 3 minutes. Drain. c. Add a fresh portion of 20% piperidine/DMF solution. d. Agitate for 10-15 minutes. Drain. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. f. Optional: Perform a Kaiser test to confirm the presence of a free primary amine.

-

Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound(tBu)-OH (4 eq.) and HCTU (3.95 eq.) in a minimal amount of DMF. b. Add DIPEA (8 eq.) to the activation mixture. The solution may change color (typically to yellow). c. Allow the activation to proceed for 1-2 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction vessel for 45-90 minutes at room temperature. Studies on analogous compounds suggest coupling is efficient.[3] f. Optional: After the coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to confirm the disappearance of the free amine (negative result indicates complete coupling).

-

Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) to prepare for the next cycle.

The cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled.

Characterization and Analysis

Proper characterization of the incorporated residue is essential.

-

Mass Spectrometry: After cleavage from the resin and final deprotection, the peptide should be analyzed by ESI-MS or MALDI-TOF MS. The observed mass should correspond to the theoretical mass of the peptide containing a 3-fluorotyrosine residue (C₉H₁₀FNO₃, monoisotopic mass of unprotected residue: 199.0645 Da).

-

¹⁹F NMR Spectroscopy: For peptides analyzed in solution, ¹⁹F NMR provides definitive proof of incorporation. A single peak in the aromatic fluorine region of the spectrum confirms the presence and provides information about the local chemical environment of the fluorinated residue.[5][16] The chemical shift of the fluorine is highly sensitive to changes in conformation, solvent exposure, and binding events.[7]

-

¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum will show characteristic splitting patterns due to J-coupling between the fluorine and adjacent protons on the phenyl ring, providing further structural confirmation.

Conclusion

This compound is a powerful and versatile building block for peptide chemists. Its incorporation into peptides offers a subtle yet potent method for modulating biological activity, enhancing metabolic stability, and introducing a highly sensitive spectroscopic probe for mechanistic studies. The key to its successful use lies in a foundational understanding of its properties and, most critically, the implementation of a proper side-chain protection strategy. By utilizing the tBu-protected variant, researchers can circumvent common synthetic pitfalls and reliably access high-purity fluorinated peptides, thereby accelerating research and development in the fields of chemical biology and pharmaceutical science.

References

- 1. N-Fmoc-L-tyrosine, 97% | Fisher Scientific [fishersci.ca]

- 2. Fmoc-Tyr(tBu)-OH synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biophysics.org [biophysics.org]

- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 7. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | C24H20FNO5 | CID 89668487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aralezbio-store.com [aralezbio-store.com]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. peptide.com [peptide.com]

- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

Introduction: The Strategic Value of Fluorinated Amino Acids in Advanced Peptide Science

An In-Depth Technical Guide to the Synthesis of N-Fmoc-3-fluoro-L-tyrosine

In the landscape of peptide chemistry and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have emerged as exceptionally valuable building blocks. The introduction of fluorine, the most electronegative element, into an amino acid structure can profoundly modulate its physicochemical properties. This often leads to peptides and proteins with enhanced thermal stability, increased resistance to enzymatic degradation, and altered binding affinities for biological targets.[1]

This compound, a derivative of L-tyrosine, is a prime example of such a strategic building block.[1][2] Its application is critical in the synthesis of novel therapeutic peptides, neurological research probes, and for studying complex protein interactions through ¹⁹F NMR.[2][3] The synthesis of this compound, however, presents a distinct set of challenges, primarily centered on achieving regioselective fluorination of the aromatic ring and the subsequent, efficient protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group, a prerequisite for its use in modern solid-phase peptide synthesis (SPPS).

This guide provides a comprehensive overview of the synthesis of this compound, detailing both enzymatic and chemical pathways for the core amino acid and a robust protocol for the critical N-Fmoc protection step. It is designed for researchers, medicinal chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven methodologies.

Core Synthetic Strategies: Pathways to 3-Fluoro-L-tyrosine

The synthesis of the core amino acid, 3-fluoro-L-tyrosine, is the foundational stage. The primary challenge lies in introducing a single fluorine atom at the C3 position of the tyrosine ring, avoiding the formation of other isomers. Two major strategies have proven effective: enzymatic synthesis and multi-step chemical synthesis.

Enzymatic Synthesis: A Green and Highly Selective Approach

Modern biochemical methods offer an elegant and highly efficient route to 3-fluoro-L-tyrosine. This approach leverages the catalytic prowess of enzymes like Tyrosine Phenol-Lyase (TPL), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.

Causality and Mechanism: TPL catalyzes the reversible reaction of phenol, pyruvate, and ammonia to form L-tyrosine.[3] The enzyme exhibits a broad substrate scope, accommodating various substituted phenols. By supplying 2-fluorophenol as the substrate in place of phenol, the enzyme directly and stereoselectively synthesizes 3-fluoro-L-tyrosine. This method is exceptionally clean, often requiring minimal purification and proceeding in aqueous media under mild conditions. It has been successfully employed in E. coli expression systems to produce the fluorinated amino acid for subsequent protein labeling.[3]

Multi-Step Chemical Synthesis: The Classic and Scalable Route

While enzymatic methods offer high selectivity, traditional organic synthesis provides a robust, scalable, and often more accessible pathway for many laboratories. A common strategy involves building the amino acid from a pre-fluorinated aromatic precursor. A well-established, convenient synthesis was reported in The Journal of Organic Chemistry in 1980.[4] Although specific multi-step pathways can vary, the core logic involves the electrophilic fluorination of a protected tyrosine precursor or the construction of the alanine side chain onto a pre-fluorinated phenolic moiety.

The Critical Step: N-Fmoc Protection of 3-Fluoro-L-tyrosine

Once 3-fluoro-L-tyrosine is obtained, it must be protected with an Fmoc group on its α-amine to be usable in Fmoc-based SPPS.[5] The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base like piperidine, providing the orthogonal protection scheme essential for peptide synthesis.[5]

The standard and most effective method for this transformation is the Schotten-Baumann reaction, which is typically performed in a biphasic aqueous-organic solvent system.

Causality and Mechanism: The reaction requires a mild base (e.g., sodium bicarbonate or borax) to deprotonate the α-amino group of the 3-fluoro-L-tyrosine, rendering it nucleophilic. The now-nucleophilic amine attacks the electrophilic carbonyl carbon of an Fmoc-donating reagent, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Chloride (Fmoc-Cl). The biphasic system is crucial: the amino acid has some solubility in the aqueous phase where it is deprotonated, while the Fmoc reagent resides in the organic phase. This controlled environment promotes the desired N-acylation while minimizing side reactions.

Overall Synthetic Workflow

The following diagram illustrates the logical flow from the precursor amino acid to the final, peptide-ready building block.

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol: N-Fmoc Protection

This protocol describes a robust and validated method for the N-terminal Fmoc protection of 3-fluoro-L-tyrosine.

Materials and Reagents:

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (MW: 337.3 g/mol )

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Hexanes

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 3-fluoro-L-tyrosine (25.1 mmol, 1.0 equiv.) in 50 mL of a 10% aqueous sodium bicarbonate solution. Stir at room temperature until fully dissolved.

-

Addition of Fmoc Reagent: In a separate beaker, dissolve 9.3 g of Fmoc-OSu (27.6 mmol, 1.1 equiv.) in 50 mL of 1,4-dioxane.

-

Reaction: Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes. The reaction mixture will appear cloudy. Allow the reaction to stir vigorously at room temperature overnight (12-16 hours).

-

Workup - Quenching and Extraction:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the mixture twice with 50 mL portions of diethyl ether to remove unreacted Fmoc-OSu and other organic-soluble impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~2 by adding 1 M HCl. A white precipitate (the product) will form.

-

Extract the product from the acidified aqueous layer three times with 100 mL portions of ethyl acetate.

-

-

Drying and Concentration:

-

Combine the organic (ethyl acetate) layers.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a white solid or foam.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system is ethanol/water.[8]

-

Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold water, and dry under high vacuum.

-

Data Summary and Characterization

The successful synthesis of this compound should be validated through standard analytical techniques. The table below summarizes the expected data for the final product.

| Parameter | Expected Value | Source |

| Molecular Formula | C₂₄H₂₀FNO₅ | [9] |

| Molecular Weight | 421.42 g/mol | [9][10] |

| Appearance | White or pale white solid | [2] |

| Purity (HPLC) | ≥97% | [6] |

| Storage Conditions | 0 - 8 °C, protect from light | [2][6] |

| CAS Number | 1270290-56-6 | [10][11] |

Analytical Characterization:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the Fmoc group protons, the aromatic protons of the fluorotyrosine ring (with splitting patterns influenced by the fluorine atom), and the α- and β-protons of the amino acid backbone.

-

¹⁹F NMR: A single resonance in the fluorine NMR spectrum is expected, confirming the presence of the single fluorine atom on the aromatic ring.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent ion corresponding to the calculated mass of the molecule (e.g., [M-H]⁻ at m/z 420.1 or [M+H]⁺ at m/z 422.1).

Conclusion and Future Outlook

The synthesis of this compound is a well-defined process that combines either enzymatic or multi-step chemical synthesis for the core amino acid with a standardized N-protection protocol. The resulting building block is indispensable for the modern peptide chemist, enabling the creation of more robust and potent peptide-based therapeutics and research tools. As the demand for sophisticated peptide engineering grows, the reliable and scalable synthesis of fluorinated amino acids like 3-fluoro-L-tyrosine will remain a critical enabling technology in the fields of medicinal chemistry, biochemistry, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

- 10. (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | C24H20FNO5 | CID 89668487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aralezbio-store.com [aralezbio-store.com]

A Technical Guide to N-Fmoc-3-fluoro-L-tyrosine: Structure, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(9-fluorenylmethoxycarbonyl)-3-fluoro-L-tyrosine (N-Fmoc-3-fluoro-L-tyrosine) is a synthetically modified amino acid that has garnered significant interest in the fields of peptide chemistry and drug discovery. The strategic introduction of a fluorine atom onto the aromatic ring of tyrosine, combined with the versatile Fmoc protecting group, offers a unique building block for the synthesis of peptides with enhanced biological and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS) for the development of novel therapeutics.

Introduction: The Rationale for Fluorination in Peptide Design

The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their conformational preferences, metabolic stability, and binding affinity to biological targets.[1] Fluorine, being the most electronegative element, possesses a small van der Waals radius similar to that of a hydrogen atom, allowing it to function as a bioisostere. However, the strong C-F bond and the electron-withdrawing nature of fluorine can profoundly influence the physicochemical properties of the amino acid and, consequently, the resulting peptide.

Key advantages of incorporating 3-fluoro-L-tyrosine into peptide sequences include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to enzymatic hydroxylation, a common metabolic pathway for tyrosine-containing peptides.[1]

-

Modulation of pKa: The electron-withdrawing fluorine atom can lower the pKa of the phenolic hydroxyl group of tyrosine, which can alter hydrogen bonding interactions at a receptor binding site.

-

Increased Binding Affinity: The introduction of fluorine can lead to favorable electrostatic or hydrophobic interactions with protein targets, thereby enhancing binding affinity and potency.[1]

-

Conformational Control: Fluorination can influence the conformational landscape of a peptide, potentially stabilizing a bioactive conformation.

The N-terminal Fmoc protecting group is an essential component for the iterative nature of solid-phase peptide synthesis (SPPS). Its lability to mild basic conditions (typically piperidine) while remaining stable to the acidic conditions used for side-chain deprotection and cleavage from the resin provides the necessary orthogonality for modern peptide synthesis.

Structure and Nomenclature

The chemical structure and IUPAC name of this compound are fundamental to its identity and application.

Chemical Structure

The structure of this compound consists of the L-tyrosine core, with a fluorine atom substituted at the 3-position of the phenyl ring and the α-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Caption: Chemical structure of this compound.

IUPAC Name

The formal IUPAC name for this compound is (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid .[2]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀FNO₅ | --INVALID-LINK--[2] |

| Molecular Weight | 421.42 g/mol | --INVALID-LINK--[2] |

| Appearance | White to off-white powder | Typical for Fmoc-amino acids |

| Melting Point | Data not available. For comparison, the melting point of 3-fluoro-L-tyrosine is 280 °C (decomposes).[3] | N/A |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. Limited solubility in water. | General knowledge of Fmoc-amino acids |

| Optical Rotation | Specific rotation has not been reported in peer-reviewed literature. | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-terminal protection of 3-fluoro-L-tyrosine with an Fmoc-donating reagent. The most common and efficient method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative protocol for the Fmoc protection of 3-fluoro-L-tyrosine. This protocol is based on well-established methods for the synthesis of Fmoc-amino acids.

Materials:

-

3-Fluoro-L-tyrosine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of 3-Fluoro-L-tyrosine: In a round-bottom flask, dissolve 3-fluoro-L-tyrosine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up:

-

Remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[4] The general SPPS cycle involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

SPPS Workflow for Incorporation of this compound

Caption: Incorporation of this compound in an SPPS cycle.

Causality in Experimental Choices

-

Choice of Coupling Reagents: Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) are commonly used to activate the carboxylic acid of this compound, forming a highly reactive intermediate that readily couples with the free amine on the growing peptide chain. This ensures high coupling efficiency.

-

Solvent System: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are the solvents of choice as they effectively swell the polystyrene resin and solubilize the reactants.

-

Deprotection: A 20% solution of piperidine in DMF is the standard reagent for Fmoc deprotection. The secondary amine efficiently removes the Fmoc group via a β-elimination mechanism.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its strategic design, combining the advantageous properties of fluorine with the utility of the Fmoc protecting group, provides researchers and drug developers with a powerful tool to create peptides with enhanced stability, affinity, and therapeutic potential. The well-established protocols for its synthesis and incorporation into peptides make it readily accessible for a wide range of applications in medicinal chemistry and chemical biology.

References

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | C24H20FNO5 | CID 89668487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

N-Fmoc-3-fluoro-L-tyrosine molecular weight

An In-Depth Technical Guide to N-Fmoc-3-fluoro-L-tyrosine: Properties, Synthesis, and Application in Peptide Drug Development

Abstract

N-(9-Fluorenylmethoxycarbonyl)-3-fluoro-L-tyrosine (this compound) is a pivotal synthetic amino acid derivative that serves as a critical building block in modern peptide chemistry and drug discovery. The strategic placement of a fluorine atom on the tyrosine side chain, combined with the versatile Fmoc protecting group, provides researchers with a powerful tool to enhance the pharmacological profiles of therapeutic peptides. This guide offers a comprehensive overview of this compound, detailing its physicochemical properties, analytical characterization, and its application in Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind experimental choices for its incorporation into peptide sequences and discuss the profound impact of fluorination on peptide stability, conformation, and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated amino acids to overcome challenges in peptide-based therapeutics.

Introduction: The Rise of Fluorinated Amino Acids in Drug Discovery

The selective introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing drug efficacy, metabolic stability, and bioavailability.[1] Fluorinated amino acids (FAAs) have become indispensable tools, bridging the gap between small molecule design and the rapidly expanding field of peptide therapeutics.[2][3] Peptides offer high specificity and low toxicity but are often hampered by poor metabolic stability and low cell permeability. The incorporation of FAAs, such as 3-fluoro-L-tyrosine, can profoundly alter the physicochemical properties of a peptide, addressing these intrinsic limitations.[4]

This compound is the preeminent reagent for introducing this modification using the robust and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. The Fmoc group provides temporary protection of the alpha-amino group, allowing for sequential, controlled elongation of the peptide chain on a solid support.[5] This guide provides the technical foundation necessary to effectively utilize this valuable building block.

Physicochemical Properties and Structural Analysis

The utility of this compound stems from its unique chemical structure, which combines the features of a natural amino acid, a strategic fluorine modification, and a chemically orthogonal protecting group.

2.1 Core Data Summary The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 421.42 g/mol | [6][7] |

| Molecular Formula | C₂₄H₂₀FNO₅ | [6][7] |

| CAS Number | 1270290-56-6 | [7] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | [7] |

| Appearance | White to off-white solid | [8] |

| Parent Amino Acid | 3-Fluoro-L-tyrosine | [9] |

2.2 Structural Breakdown The molecule can be deconstructed into three key functional components:

-

3-Fluoro-L-tyrosine Core: The L-tyrosine scaffold ensures recognition by ribosomal machinery (in biological contexts) and provides the fundamental peptide backbone structure. The fluorine atom at the 3-position of the phenyl ring is electron-withdrawing, which lowers the pKa of the adjacent phenolic hydroxyl group compared to natural tyrosine. This modification can significantly alter hydrogen bonding capabilities and electrostatic interactions at the target interface.

-

N-α-Fmoc Protecting Group: The fluorenylmethoxycarbonyl group is a large, hydrophobic moiety that prevents unintended reactions at the N-terminus during peptide chain elongation. Its critical feature is its lability to basic conditions (e.g., piperidine), allowing for its clean removal without disturbing the acid-labile side-chain protecting groups, a principle known as orthogonality that is central to successful SPPS.[5]

-

Carboxylic Acid: The free carboxylic acid is the reactive site for coupling to the N-terminus of the growing peptide chain anchored to the solid support.

Synthesis and Analytical Characterization

Commercial availability of this compound is widespread, but an understanding of its synthesis and analytical validation is crucial for ensuring experimental success. The standard synthesis involves the reaction of 3-fluoro-L-tyrosine with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.

A self-validating protocol for quality control is essential before its use in synthesis.

3.1 Key Analytical Protocols

-

High-Performance Liquid Chromatography (HPLC): Purity is paramount in SPPS. A reversed-phase HPLC analysis (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid) is performed to determine the purity of the reagent, which should typically be ≥97%.[8]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the compound by verifying its molecular weight. The expected [M-H]⁻ ion would be observed at m/z 420.4.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the overall structure, while ¹⁹F NMR provides a distinct signal confirming the presence and chemical environment of the fluorine atom, serving as an unambiguous marker for successful fluorination.[10]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into synthetic peptides via Fmoc-SPPS. This process involves a series of repeated cycles of deprotection, washing, and coupling.

4.1 General Workflow for SPPS Incorporation The following diagram illustrates the standard cycle for adding an this compound residue to a peptide chain growing on a solid-phase resin.

References

- 1. researchgate.net [researchgate.net]

- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Automated Peptide Synthesizers [peptidemachines.com]

- 6. scbt.com [scbt.com]

- 7. (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | C24H20FNO5 | CID 89668487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-Fmoc-3-fluoro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fmoc-3-fluoro-L-tyrosine is a critical building block in modern peptide synthesis, prized for its ability to introduce a fluorine atom—a bioisosteric mimic of a hydroxyl group or a hydrogen atom—into peptide sequences. This modification can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptide-based therapeutics. However, the successful incorporation of this unnatural amino acid is fundamentally dependent on its solubility in the solvents used during solid-phase peptide synthesis (SPPS). Insufficient solubility can lead to challenges such as poor reaction kinetics, incomplete coupling, and aggregation, ultimately compromising the yield and purity of the final product.[1] This guide provides a comprehensive overview of the core principles governing the solubility of this compound, offers a qualitative assessment of its solubility in common organic solvents, and details a rigorous experimental protocol for its precise determination.

Introduction: The Physicochemical Landscape of this compound

The solubility of this compound is a complex interplay of its constituent parts: the large, hydrophobic N-terminal fluorenylmethoxycarbonyl (Fmoc) group, the polar carboxylic acid, the amino group, and the unique 3-fluoro-tyrosine side chain.

-

The Fmoc Group: This bulky, nonpolar protecting group is the primary driver of solubility in many organic solvents.[2][3] Its large aromatic system facilitates dissolution in polar aprotic solvents commonly used in SPPS.

-

The Amino Acid Core: The free carboxylic acid and the protected amine contribute to the molecule's polarity and potential for hydrogen bonding.

-

The 3-fluoro-L-tyrosine Side Chain: The introduction of a fluorine atom onto the phenolic ring is a key modification. Fluorine is the most electronegative element, and its presence can alter the electronic distribution, lipophilicity, and hydrogen bonding capabilities of the molecule.[4] The fluorine atom can modulate the acidity of the phenolic hydroxyl group and influence intermolecular interactions, thereby affecting solubility.[5] While fluorination can sometimes increase hydrophobicity, the effect is not always predictable and depends on the specific location and number of fluorine atoms.[6][7]

The interplay of these factors dictates how this compound interacts with different solvents. A visual representation of the factors influencing its solubility is provided below.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]

- 7. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectrum of N-Fmoc-3-fluoro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorinated amino acids into peptides and proteins has become a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine can profoundly influence molecular conformation, metabolic stability, and binding affinity. N-Fmoc-3-fluoro-L-tyrosine is a key building block in this endeavor, enabling the site-specific introduction of a fluorine atom onto the tyrosine side chain. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for the structural elucidation and conformational analysis of molecules incorporating this analogue. This comprehensive guide provides a detailed exploration of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering field-proven insights into experimental design, data acquisition, and spectral interpretation.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The substitution of hydrogen with fluorine in bioactive molecules can lead to significant improvements in their pharmacological profiles. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can enhance binding interactions, block metabolic degradation, and modulate pKa values. This compound, with its strategically placed fluorine atom on the aromatic ring of tyrosine, is a valuable tool for probing and enhancing peptide and protein function. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to build a peptide chain under mild conditions.[1][2][3] Understanding the NMR signature of this building block is paramount for confirming its identity, purity, and for characterizing the structure of the resulting peptides.

The Chemical Structure of this compound

A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectrum. The key structural features include the L-tyrosine core, the fluorine substituent at the 3-position of the phenyl ring, and the N-terminal Fmoc protecting group.

// Tyrosine core N [label="N", pos="-1,0!"]; CA [label="Cα", pos="0,0!"]; C [label="C'", pos="1,0!"]; O1 [label="O", pos="1.5,0.5!"]; O2 [label="OH", pos="1.5,-0.5!"]; CB [label="Cβ", pos="0,-1!"];

// Aromatic ring of tyrosine CG [label="Cγ", pos="0,-2!"]; CD1 [label="Cδ1", pos="-1,-2.5!"]; CE1 [label="Hε1", pos="-1,-3.5!"]; CZ [label="Cζ", pos="0,-4!"]; CE2 [label="Cε2", pos="1,-3.5!"]; CD2 [label="Hδ2", pos="1,-2.5!"]; OH_tyr [label="OH", pos="0,-5!"]; F [label="F", pos="-2,-2!"];

// Fmoc group N_fmoc [label="", shape=point, pos="-1.5,0.5!"]; C_fmoc_co [label="C=O", pos="-2.2,0.5!"]; O_fmoc [label="O", pos="-3,0.5!"]; CH2_fmoc [label="CH2", pos="-3.8,0!"]; CH_fmoc [label="CH", pos="-4.6,0.5!"];

// Fluorenyl rings fluorenyl1 [label="Fluorenyl\nRing 1", pos="-5.5,1.5!"]; fluorenyl2 [label="Fluorenyl\nRing 2", pos="-5.5,-0.5!"];

// Bonds N -- CA; CA -- C; C -- O1 [style=double]; C -- O2; CA -- CB; CB -- CG; CG -- CD1; CD1 -- CE1; CE1 -- CZ; CZ -- CE2; CE2 -- CD2; CD2 -- CG; CG -- CD1 [style=double]; CE1 -- CZ [style=double]; CE2 -- CG [style=double]; CZ -- OH_tyr; CD1 -- F;

N -- N_fmoc; N_fmoc -- C_fmoc_co; C_fmoc_co -- O_fmoc; O_fmoc -- CH2_fmoc; CH2_fmoc -- CH_fmoc; CH_fmoc -- fluorenyl1; CH_fmoc -- fluorenyl2;

// Labels for key protons H_alpha [label="Hα", pos="-0.5,0.5!"]; H_beta1 [label="Hβ1", pos="-0.5,-1.3!"]; H_beta2 [label="Hβ2", pos="0.5,-1.3!"]; H_epsilon1 [label="Hε1", pos="-1.5,-3.8!"]; H_delta2 [label="Hδ2", pos="1.5,-2.8!"]; NH [label="NH", pos="-1.5,-0.2!"];

CA -- H_alpha; CB -- H_beta1; CB -- H_beta2; CE1 -- H_epsilon1; CD2 -- H_delta2; N -- NH; }

Caption: Chemical structure of this compound.Predicted NMR Spectral Characteristics

The following sections detail the expected chemical shifts and coupling patterns for the ¹H, ¹³C, and ¹⁹F nuclei of this compound. These predictions are based on established principles of NMR spectroscopy and data from similar fluorinated and Fmoc-protected amino acids.

¹H NMR Spectrum

The proton NMR spectrum will exhibit signals corresponding to the amino acid core, the tyrosine side chain, and the Fmoc protecting group.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected J-coupling (Hz) | Notes |

| Fmoc aromatic | 7.20 - 7.90 | m | - | The eight protons of the fluorenyl group will appear as a complex multiplet in the aromatic region. |

| Aromatic (H-2, H-5, H-6) | 6.80 - 7.20 | m | J(H,F) ≈ 2-10 | The aromatic protons of the tyrosine ring will be split by the adjacent fluorine atom and other protons. |

| NH | ~8.0 (DMSO-d₆) | d | J(H,Hα) ≈ 7-9 | The amide proton chemical shift is solvent-dependent and will show coupling to the α-proton. |

| Hα | 4.20 - 4.50 | m | J(Hα,Hβ) ≈ 5-8 | The α-proton will be a multiplet due to coupling with the β-protons and the amide proton. |

| Fmoc CH, CH₂ | 4.10 - 4.40 | m | - | The CH and CH₂ protons of the Fmoc group often overlap with the Hα signal. |

| Hβ | 2.90 - 3.20 | m | J(Hβ,Hα) ≈ 5-8 | The diastereotopic β-protons will appear as a complex multiplet. |

| OH (phenolic) | ~9.5 (DMSO-d₆) | s | - | The phenolic proton is often broad and its chemical shift is highly dependent on solvent and concentration. |

| COOH | ~12.5 (DMSO-d₆) | s | - | The carboxylic acid proton is typically broad and may not be observed in all solvents. |

¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, with signals from the carbonyls, aromatic carbons, and aliphatic carbons.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Expected J-coupling (Hz) | Notes |

| COOH | 172 - 175 | - | Carboxylic acid carbon. |

| C=O (Fmoc) | 155 - 157 | - | Carbonyl carbon of the Fmoc group. |

| C-F (C-3) | 158 - 162 | ¹J(C,F) ≈ 240-250 | The carbon directly bonded to fluorine will show a large one-bond C-F coupling and will be significantly downfield. |

| C-OH (C-4) | 150 - 155 | ²J(C,F) ≈ 15-25 | The phenolic carbon will exhibit a smaller two-bond C-F coupling. |

| Fmoc aromatic | 120 - 145 | - | Aromatic carbons of the fluorenyl group. |

| Aromatic (C-1, C-2, C-5, C-6) | 115 - 135 | J(C,F) ≈ 2-10 | The other aromatic carbons of the tyrosine ring will show smaller C-F couplings. |

| Cα | 55 - 58 | - | Alpha-carbon of the amino acid. |

| Fmoc CH, CH₂ | 46 - 67 | - | Aliphatic carbons of the Fmoc group. |

| Cβ | 36 - 39 | - | Beta-carbon of the amino acid. |

¹⁹F NMR Spectrum

The fluorine-19 NMR spectrum is particularly informative due to its high sensitivity and wide chemical shift range.[4][5]

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected J-coupling (Hz) | Notes | | :--- | :--- | :--- | :--- | | Ar-F | -110 to -140 | m | J(F,H) ≈ 2-10 | The single fluorine resonance will be a multiplet due to coupling with the neighboring aromatic protons. The chemical shift is referenced to CFCl₃ at 0 ppm. |

Experimental Protocols

Obtaining high-quality, reproducible NMR data is contingent on meticulous experimental execution.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.[1]

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and allows for the observation of exchangeable protons (NH, OH, COOH). Deuterated chloroform (CDCl₃) can also be used, though exchangeable protons may not be visible.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[1] Gentle vortexing or sonication can aid dissolution.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0.00 ppm for ¹H and ¹³C). Alternatively, the residual solvent peak can be used as a reference (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1] For ¹⁹F NMR, an external reference such as trifluoroacetic acid (TFA) or an internal reference like fluorobenzene can be used.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh [label="Weigh Sample\n(5-30 mg)"]; dissolve [label="Dissolve in\nDeuterated Solvent\n(0.6-0.7 mL)"]; transfer [label="Transfer to\nNMR Tube"]; shim [label="Shim & Tune\nSpectrometer"]; acquire [label="Acquire NMR Data"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> weigh; weigh -> dissolve; dissolve -> transfer; transfer -> shim; shim -> acquire; acquire -> end; }

Caption: General workflow for NMR sample preparation.NMR Data Acquisition

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of -2 to 13 ppm is typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.[1] A spectral width of 0 to 180 ppm is appropriate.

-

¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum. A wider spectral width may be necessary depending on the reference compound used. Proton decoupling can be employed to simplify the spectrum and enhance sensitivity.

-

2D NMR Spectroscopy: For unambiguous assignment of all signals, a suite of 2D NMR experiments is highly recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[6]

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the molecule's three-dimensional conformation.[7][8] This can also reveal through-space interactions between protons and the fluorine atom.[9]

-

H_alpha [label="Hα"]; H_beta [label="Hβ"]; NH [label="NH"]; C_alpha [label="Cα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_beta [label="Cβ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_carbonyl [label="C'", fillcolor="#EA4335", fontcolor="#FFFFFF"];

H_alpha -> H_beta [label="COSY", color="#4285F4"]; H_alpha -> NH [label="COSY", color="#4285F4"]; H_alpha -> C_alpha [label="HSQC (¹J)", color="#34A853"]; H_beta -> C_beta [label="HSQC (¹J)", color="#34A853"]; H_alpha -> C_beta [label="HMBC (²J)", color="#FBBC05"]; H_alpha -> C_carbonyl [label="HMBC (²J)", color="#FBBC05"]; H_beta -> C_alpha [label="HMBC (²J)", color="#FBBC05"]; NH -> C_alpha [label="HMBC (²J)", color="#FBBC05"]; NH -> C_carbonyl [label="HMBC (³J)", color="#FBBC05"]; }

Caption: Key 2D NMR correlations for structural assignment.Data Processing

-

Fourier Transformation: Convert the acquired time-domain data (FID) into the frequency-domain spectrum.

-

Phase and Baseline Correction: Correct the phase and baseline of the spectrum to ensure accurate peak integration and chemical shift determination.

-

Referencing: Calibrate the chemical shift axis using an internal or external standard.

-

Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Analyze the multiplicities and coupling constants to elucidate the connectivity of the molecule.

-

Software: Several software packages are available for NMR data processing and analysis, including TopSpin (Bruker), Mnova, and NMRium.[10][11][12][13]

Advanced NMR Considerations: Through-Space Couplings

A fascinating aspect of fluorine NMR is the observation of through-space scalar couplings (J-couplings).[2] Unlike traditional through-bond couplings, these interactions occur when two nuclei are in close spatial proximity, regardless of the number of bonds separating them. In this compound, through-space couplings may be observed between the fluorine atom and nearby protons of the Fmoc group in certain conformations. 2D NOESY or ROESY experiments can be instrumental in detecting these interactions, providing valuable conformational insights.[7][8]

Conclusion

The NMR spectrum of this compound is a rich source of structural information. A systematic approach, combining 1D and 2D NMR techniques, allows for the complete assignment of all proton, carbon, and fluorine resonances. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently acquire and interpret the NMR spectra of this important fluorinated amino acid, thereby facilitating its effective use in the synthesis and characterization of novel peptide-based therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 3. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. University of Ottawa NMR Facility Blog: 19F NOESY [u-of-o-nmr-facility.blogspot.com]

- 9. biophysics.org [biophysics.org]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Data Processing Software | UD NMR Center [sites.udel.edu]

- 12. nmrium.com [nmrium.com]

- 13. TopSpin | NMR Data Analysis | Bruker [bruker.com]

An In-Depth Technical Guide to N-Fmoc-3-fluoro-L-tyrosine: Synthesis, Application, and Strategic Insights for Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Peptide Chemistry

In the landscape of modern drug discovery and chemical biology, the site-specific incorporation of non-canonical amino acids into peptides has emerged as a powerful strategy to enhance therapeutic potential and to probe biological systems with unparalleled precision. Among these, fluorinated amino acids stand out for their unique ability to modulate the physicochemical and biological properties of peptides.[1][2] The introduction of fluorine, the most electronegative element, can profoundly influence peptide conformation, stability, and binding affinity.[3][4] This guide provides a comprehensive technical overview of N-Fmoc-3-fluoro-L-tyrosine, a key building block for the synthesis of fluorinated peptides, with a focus on its synthesis, incorporation into peptides, and its applications in biomedical research.

This compound: Core Properties and Characteristics

This compound is a derivative of the aromatic amino acid L-tyrosine, where a fluorine atom is substituted at the 3-position of the phenyl ring, and the α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS).[5]

| Property | Value | Reference(s) |

| CAS Number | 1270290-56-6 | [6][7] |

| Molecular Formula | C₂₄H₂₀FNO₅ | [8] |

| Molecular Weight | 421.42 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in DMF, DMSO, and other common organic solvents used in peptide synthesis. | [9] |

Synthesis and Purification of this compound: A Detailed Protocol

The synthesis of this compound involves the selective protection of the α-amino group of 3-fluoro-L-tyrosine with an Fmoc group. The following protocol is a robust method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Fluoro-L-tyrosine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Acetone

-

Water (deionized)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine solution (saturated NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolution of 3-Fluoro-L-tyrosine: In a round-bottom flask, dissolve 3-fluoro-L-tyrosine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or sodium carbonate (2.5 equivalents) with stirring until complete dissolution. The use of a mild base is crucial to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction. Cool the solution to 0 °C in an ice bath.

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in acetone or dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. Vigorous stirring is essential to ensure efficient reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 9:1).

-

Work-up and Extraction: Once the reaction is complete, remove the organic solvent (acetone or dioxane) under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted Fmoc reagent and byproducts.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. The this compound will precipitate out of the solution as a white solid. The protonation of the carboxylate group reduces its solubility in the aqueous phase.

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, to obtain a product of high purity.

Caption: Synthesis workflow for this compound.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.[10] The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the phenolic hydroxyl group, which is generally advantageous as it reduces the likelihood of side reactions, even without side-chain protection. However, for complex syntheses or to ensure the highest purity, side-chain protection of the hydroxyl group with a tert-butyl (tBu) group may be considered.[11]

Experimental Protocol: SPPS using this compound

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

N-Fmoc-protected amino acids (including this compound)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF, DCM, Isopropanol

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

Pre-activate this compound (3-5 equivalents) with a coupling reagent like HBTU or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The electronegativity of the fluorine atom can sometimes lead to slower coupling kinetics, so monitoring the reaction with a ninhydrin test is recommended.[2] If the coupling is incomplete, a second coupling can be performed.

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for SPPS incorporating this compound.

Applications in Research and Drug Development

The incorporation of 3-fluoro-L-tyrosine into peptides opens up a range of applications, primarily driven by the unique properties imparted by the fluorine atom.

¹⁹F-NMR Spectroscopy: A Powerful Tool for Structural Biology

One of the most significant applications of 3-fluoro-L-tyrosine is as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large gyromagnetic ratio, making it a highly sensitive NMR nucleus.[14] Since fluorine is absent in biological systems, ¹⁹F NMR offers a background-free window to study the structure, dynamics, and interactions of fluorinated peptides and proteins.[15] The chemical shift of the ¹⁹F nucleus in 3-fluoro-L-tyrosine is exquisitely sensitive to its local environment, providing valuable information on:

-

Protein Folding and Conformational Changes: Changes in the protein's tertiary structure will alter the local environment of the fluorine atom, leading to changes in its chemical shift.[3]

-

Ligand Binding: The binding of a ligand to a fluorinated peptide can be monitored by observing changes in the ¹⁹F NMR spectrum.[4]

-

Protein-Protein Interactions: ¹⁹F NMR can be used to map the binding interface between two proteins.

-

Solvent Accessibility: The accessibility of the fluorinated residue to the solvent can be assessed by observing the effect of paramagnetic relaxation agents or solvent isotope effects on the ¹⁹F signal.

| Peptide/Protein System | Application of ¹⁹F NMR with 3-fluoro-L-tyrosine | Reference(s) |

| lac repressor | Assignment of tyrosine resonances and study of conformational changes upon ligand binding. | [16] |

| G protein-coupled receptors (GPCRs) | Probing conformational changes and ligand binding. | [15] |

| Various peptides | Monitoring peptide-membrane interactions. | [3] |

Enhancing Peptide Stability and Bioavailability

The strong carbon-fluorine bond can enhance the metabolic stability of peptides by protecting them from enzymatic degradation.[2] Furthermore, the increased lipophilicity imparted by the fluorine atom can improve the ability of peptides to cross cell membranes, potentially enhancing their bioavailability.[1]

Modulating Peptide Conformation

The introduction of a fluorine atom can influence the conformational preferences of the peptide backbone and the side chain of the tyrosine residue itself. This can be exploited to stabilize specific secondary structures, such as β-turns or helices, which can be crucial for biological activity.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated peptides. Its incorporation into peptide sequences provides a powerful tool for researchers in chemical biology and drug discovery. The ability to use ¹⁹F NMR to study peptide structure and interactions in a background-free manner, coupled with the potential to enhance peptide stability and bioavailability, makes this fluorinated amino acid a key component in the development of next-generation peptide therapeutics and research tools. A thorough understanding of its synthesis, handling, and incorporation into peptides is essential for harnessing its full potential.

References

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. aralezbio-store.com [aralezbio-store.com]

- 7. (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | C24H20FNO5 | CID 89668487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Automated Peptide Synthesizers [peptidemachines.com]

- 11. peptide.com [peptide.com]

- 12. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. biophysics.org [biophysics.org]

- 15. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

N-Fmoc-3-fluoro-L-tyrosine safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of N-Fmoc-3-fluoro-L-tyrosine

For researchers, chemists, and drug development professionals, the incorporation of non-natural amino acids like this compound is a critical technique for designing novel peptides and therapeutics. The fluorine substituent can significantly alter properties such as metabolic stability and binding affinity. However, as with any research chemical, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of the research.

This guide provides a comprehensive overview of the safety data for this compound, moving beyond the standard Safety Data Sheet (SDS) format to offer practical insights and protocols grounded in established laboratory safety principles.

This compound is a derivative of the amino acid tyrosine, protected at the amine terminus with a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is standard in solid-phase peptide synthesis, allowing for controlled, sequential addition of amino acids to a peptide chain[1][2]. The fluorine atom is positioned on the aromatic ring of the tyrosine side chain.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | [3] |

| Synonyms | This compound, (S)-Fmoc-3-Fluoro-Tyrosine | [3][4] |

| CAS Number | 1270290-56-6 | [3][4][5] |

| Molecular Formula | C₂₄H₂₀FNO₅ | [3][6] |

| Molecular Weight | 421.42 g/mol | [4][6] |

| Appearance | White to off-white powder (inferred from similar compounds) | [1] |

| Storage Temperature | +4°C, often under an inert gas like nitrogen | [6][7] |

Hazard Analysis and Risk Mitigation

While comprehensive toxicological data for this compound is not available, the safety profile can be inferred from data on its parent molecule, 3-Fluoro-L-tyrosine, and similarly structured compounds. The primary hazards are associated with acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation from airborne dust.

GHS Hazard Classification (Inferred)

Based on data for structurally related compounds such as 3-Fluoro-L-tyrosine and other Fmoc-protected amino acids, the following GHS classifications are likely applicable[6][8]:

-

Acute Toxicity, Oral (Category 3-4): Harmful if swallowed[8][9].

-

Skin Irritation (Category 2): Causes skin irritation[8].

-

Eye Irritation (Category 2A): Causes serious eye irritation[8].

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[8].

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4): May cause long lasting harmful effects to aquatic life[3].

The logical workflow for mitigating these risks involves a standard risk assessment process.

Caption: Risk assessment and control hierarchy.

Emergency Response Protocols

In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on standard laboratory practice for handling hazardous powders[8][10][11].

Table 2: First-Aid Measures

| Exposure Route | Protocol | Rationale |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][10] | To remove the individual from the source of exposure and ensure adequate oxygenation. Artificial respiration is a critical life-saving measure. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8][10] | Prompt and thorough washing dilutes and removes the chemical irritant, minimizing skin damage. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] | Extensive flushing is necessary to remove all particles of the chemical and prevent serious, potentially permanent, eye damage. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][10] | Inducing vomiting can cause aspiration of the chemical into the lungs. Rinsing the mouth removes residual material. |

Firefighting Measures: In case of a fire, use alcohol-resistant foam, dry powder, or carbon dioxide extinguishers.[8][12] A key consideration is the generation of hazardous thermal decomposition products, which can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF) gas.[8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Safe Handling and Storage Protocols

Proactive safety measures are essential to prevent exposure. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Experimental Workflow: Weighing and Handling Solid this compound

Caption: Safe handling workflow for powdered reagents.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in Section 5. Verify that the chemical fume hood has a current certification and is functioning correctly.[10][13]

-

Engineering Controls: All manipulations that could generate dust, such as weighing or transferring the solid, must be performed inside a certified chemical fume hood to prevent inhalation.[10]

-

Handling:

-

Use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust.

-

If preparing a solution, add the solvent to the solid slowly to prevent splashing.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][14] A storage temperature of +4°C is often recommended.[6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical hazard.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Standard | Rationale |

| Eye/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[10][13] | Protects against splashes and airborne particles, preventing serious eye irritation. |

| Hand | Nitrile or other chemically resistant gloves. | Inspect gloves for integrity before each use.[12] | Prevents skin contact and irritation. Contaminated gloves should be disposed of properly. |

| Body | A lab coat or chemical-resistant apron. | N/A | Protects skin and personal clothing from contamination. |

| Respiratory | Not typically required if work is performed in a fume hood. If a hood is unavailable or dust levels are high, use a NIOSH/MSHA or EN 149 approved respirator with a particulate filter.[10][12] | Protects against inhalation of irritating dust particles. |

Stability, Reactivity, and Disposal

-

Reactivity: The compound is generally stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[14]

-

Hazardous Decomposition: As noted, thermal decomposition can produce hazardous gases including hydrogen fluoride.[8]

-